![molecular formula C7H5BrN2 B1288979 5-(Bromomethyl)pyridine-2-carbonitrile CAS No. 308846-06-2](/img/structure/B1288979.png)
5-(Bromomethyl)pyridine-2-carbonitrile
Overview
Description
5-(Bromomethyl)pyridine-2-carbonitrile (5-BMPC) is a novel molecule with potential applications in a variety of scientific fields. It is a brominated heterocyclic compound that has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and potential uses in laboratory experiments.
Scientific Research Applications
Synthesis of Aza-Terphenyl Diamidine Analogs
5-(Bromomethyl)pyridine-2-carbonitrile: is utilized in the synthesis of aza-terphenyl diamidine analogs . These analogs have shown potent antiprotozoal activity , which is significant in the development of treatments for protozoal infections. The bromomethyl group in the compound acts as a reactive site for further chemical transformations, leading to the formation of these biologically active molecules.
Development of Polymer Solar Cells
This compound serves as a precursor in the synthesis of pyridine-diketopyrrolopyrrole (PyDPP) . PyDPP is a valuable building block for creating low band-gap copolymers, which are used as electron donors in polymer solar cells. These solar cells are part of the next generation of photovoltaics, offering a promising route for efficient energy conversion.
Anticancer Research
Derivatives of 5-(Bromomethyl)pyridine-2-carbonitrile have been designed as ATP mimicking tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR) . These derivatives exhibit cytotoxic activities against various human tumor cell lines, making them potential candidates for anticancer drugs.
Chemical Kinetics and Catalysis
The compound is involved in the study of bromination reactions of organic molecules . Understanding the kinetics and mechanism of these reactions is crucial for improving selectivity and yield in chemical synthesis, which has direct implications for the pharmaceutical and chemical industries.
Organic Synthesis Reactions
5-(Bromomethyl)pyridine-2-carbonitrile: is used in halogenation reactions, particularly bromination, to increase the polarity of molecules and activate C–H bonds . This process is essential for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Molecular Docking Studies
The compound is also significant in computational chemistry, where it’s used in molecular docking studies to examine the binding mode of synthesized compounds against proposed targets . This helps in predicting the interaction between drugs and their targets, which is vital for drug design and discovery.
Mechanism of Action
Target of Action
5-(Bromomethyl)pyridine-2-carbonitrile is a chemical compound that has been used in the synthesis of various organic compounds
Mode of Action
It is known to be used in the synthesis of aza-terphenyl diamidine analogs , which suggests that it may interact with its targets through a chemical reaction to form new compounds.
Biochemical Pathways
It is used in the synthesis of pyridine-diketopyrrolopyrrole (pydpp), a building block for preparing low band-gap copolymers for use as electron donor in polymer solar cells . This suggests that it may play a role in the electron transport pathway in these cells.
Result of Action
Its use in the synthesis of aza-terphenyl diamidine analogs, which exhibit potent antiprotozoal activity , suggests that it may have a role in inhibiting the growth of protozoa.
properties
IUPAC Name |
5-(bromomethyl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPVNICICSNYPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CBr)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620236 | |
Record name | 5-(Bromomethyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
308846-06-2 | |
Record name | 5-(Bromomethyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Bromomethyl)pyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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